molecular formula C19H19NO4 B3756389 N-1,3-benzodioxol-5-yl-3-(4-propoxyphenyl)acrylamide

N-1,3-benzodioxol-5-yl-3-(4-propoxyphenyl)acrylamide

Cat. No.: B3756389
M. Wt: 325.4 g/mol
InChI Key: AHJFVUUQGSTVRY-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-1,3-benzodioxol-5-yl-3-(4-propoxyphenyl)acrylamide” is an organic compound containing a benzodioxol group and a propoxyphenyl group attached to an acrylamide moiety. The benzodioxol group consists of a benzene ring fused to a 1,3-dioxolane ring. The propoxyphenyl group consists of a phenyl ring with a propoxy (three-carbon alkoxy) substituent. The acrylamide group consists of a carbon-carbon double bond (the acryl part) adjacent to a carboxamide group (the amide part) .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the acrylamide group through a reaction between an appropriate amine and an acryloyl chloride . The benzodioxol and propoxyphenyl groups could be introduced through various methods such as nucleophilic substitution or cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzodioxol, propoxyphenyl, and acrylamide groups. Techniques such as NMR, IR spectroscopy, and X-ray crystallography could be used to elucidate the structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The acrylamide group could undergo reactions typical of carbon-carbon double bonds and amides, such as addition reactions or hydrolysis. The benzodioxol and propoxyphenyl groups could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, its solubility would be influenced by the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces present .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with. For instance, many drugs work by binding to proteins in the body and modulating their activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could involve studying the biological activity of this compound, if it’s intended to be a drug. This could involve in vitro and in vivo testing to determine its efficacy and safety. Additionally, modifications could be made to its structure to improve its properties .

Properties

IUPAC Name

(E)-N-(1,3-benzodioxol-5-yl)-3-(4-propoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-2-11-22-16-7-3-14(4-8-16)5-10-19(21)20-15-6-9-17-18(12-15)24-13-23-17/h3-10,12H,2,11,13H2,1H3,(H,20,21)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJFVUUQGSTVRY-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1,3-benzodioxol-5-yl-3-(4-propoxyphenyl)acrylamide
Reactant of Route 2
Reactant of Route 2
N-1,3-benzodioxol-5-yl-3-(4-propoxyphenyl)acrylamide
Reactant of Route 3
Reactant of Route 3
N-1,3-benzodioxol-5-yl-3-(4-propoxyphenyl)acrylamide
Reactant of Route 4
Reactant of Route 4
N-1,3-benzodioxol-5-yl-3-(4-propoxyphenyl)acrylamide
Reactant of Route 5
Reactant of Route 5
N-1,3-benzodioxol-5-yl-3-(4-propoxyphenyl)acrylamide
Reactant of Route 6
Reactant of Route 6
N-1,3-benzodioxol-5-yl-3-(4-propoxyphenyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.